molecular formula C10H10N2OS B2377477 3,4-Dihydro-2H-[1,3]thiazino[3,2-a]benzimidazol-3-ol CAS No. 34035-42-2

3,4-Dihydro-2H-[1,3]thiazino[3,2-a]benzimidazol-3-ol

Cat. No.: B2377477
CAS No.: 34035-42-2
M. Wt: 206.26
InChI Key: BLOJMWLHCBDQHM-UHFFFAOYSA-N
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Description

3,4-Dihydro-2H-[1,3]thiazino[3,2-a]benzimidazol-3-ol is a heterocyclic compound that features a unique fusion of a thiazine ring with a benzimidazole moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its structural similarity to other pharmacologically active molecules .

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-2H-[1,3]thiazino[3,2-a]benzimidazol-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced thiazine derivatives, and substituted benzimidazole compounds .

Scientific Research Applications

3,4-Dihydro-2H-[1,3]thiazino[3,2-a]benzimidazol-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-Dihydro-2H-[1,3]thiazino[3,2-a]benzimidazol-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the target, resulting in various biological effects . The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dihydro-2H-[1,3]thiazino[3,2-a]benzimidazol-3-ol is unique due to its specific ring fusion, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interaction with biological targets, making it a valuable compound for drug discovery and development .

Properties

IUPAC Name

3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazol-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2OS/c13-7-5-12-9-4-2-1-3-8(9)11-10(12)14-6-7/h1-4,7,13H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLOJMWLHCBDQHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CSC2=NC3=CC=CC=C3N21)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801333486
Record name 3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazol-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801333486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

26.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24805654
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

34035-42-2
Record name 3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazol-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801333486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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